![molecular formula C14H8F3N3O5 B3834619 3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3834619.png)
3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H8F3N3O5 and a molecular weight of 355.232 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a trifluoromethyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the nitration of N-[3-(trifluoromethyl)phenyl]benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.
Major Products Formed
Reduction: 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and trifluoromethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dinitro-N-phenethyl-benzamide
- 3,5-dinitro-N-(3-pyridinylmethyl)benzamide
- N-(3,5-bis(trifluoromethyl)phenyl)benzamide
- N-(2,4-dichloro-phenyl)-3,5-dinitro-benzamide
- N-(2,6-dichloro-phenyl)-3,5-dinitro-benzamide
Uniqueness
3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability .
Properties
IUPAC Name |
3,5-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O5/c15-14(16,17)9-2-1-3-10(6-9)18-13(21)8-4-11(19(22)23)7-12(5-8)20(24)25/h1-7H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRIDGSPWFCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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